molecular formula C8H4BrNO2 B3273153 3-Bromo-4-cyanobenzoic acid CAS No. 581213-69-6

3-Bromo-4-cyanobenzoic acid

Cat. No. B3273153
CAS RN: 581213-69-6
M. Wt: 226.03
InChI Key: WAFUFPLTXVDCNT-UHFFFAOYSA-N
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Description

3-Bromo-4-cyanobenzoic acid is an organic compound with the molecular weight of 226.03 . It is also known by its IUPAC name, 3-bromo-4-cyanobenzoic acid .


Synthesis Analysis

A common method to synthesize 3-Bromo-4-cyanobenzoic acid involves the hydrogenation, amination, and bromination reactions of the corresponding nitrobenzoic acid . The 3-nitrobenzoic acid is reduced to 3-aminobenzoic acid through a reduction reaction. Then, the 3-aminobenzoic acid undergoes a bromination reaction to form 3-bromobenzoic acid. Finally, the 3-bromobenzoic acid reacts with sodium cyanide to produce 3-Bromo-4-cyanobenzoic acid .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-cyanobenzoic acid can be represented by the InChI code: 1S/C8H4BrNO2/c9-7-3-5 (8 (11)12)1-2-6 (7)4-10/h1-3H, (H,11,12) .


Physical And Chemical Properties Analysis

3-Bromo-4-cyanobenzoic acid is a yellow to brown solid . It has a molecular weight of 226.03 and is stored at room temperature .

Scientific Research Applications

Chemical Synthesis

One application of 3-Bromo-4-cyanobenzoic acid is in chemical synthesis. For example, it can be involved in the preparation of 2-Cyanobenzoic acids through reactions with arylacetonitriles and LDA (lithium diisopropylamide) (Wang, Maguire, & Biehl, 1998). This process, which proceeds through a benzyne-3-carboxylate intermediate, is significant in organic chemistry for producing various benzoic acid derivatives.

Catalysis and Coupling Reactions

Another application is in catalysis and coupling reactions. For example, bromobenzoic acids, including variants similar to 3-Bromo-4-cyanobenzoic acid, have been used in catalyst-free P-C (phosphorus-carbon) coupling reactions under microwave irradiation (Jablonkai & Keglevich, 2015). This methodology offers a greener and more efficient route for synthesizing phosphinoylbenzoic acids.

Organic Syntheses

3-Bromo-4-cyanobenzoic acid and its derivatives are also used in various organic synthesis processes. For instance, 2-bromo-3-methylbenzoic acid, a related compound, serves as an intermediate in the synthesis of other specialized organic compounds (Bunnett & Rauhut, 2003). These intermediates are crucial for constructing complex molecules for various applications.

Thermodynamics and Solubility Studies

Bromobenzoic acids, including similar compounds to 3-Bromo-4-cyanobenzoic acid, are studied for their thermodynamic properties. Research on the vapor pressures, melting temperatures, and enthalpies of fusion provides insights into their thermodynamic behavior, which is crucial for understanding their behavior in various applications (Zherikova et al., 2016).

Supramolecular Chemistry

In the field of supramolecular chemistry, derivatives of 3-Bromo-4-cyanobenzoic acid are explored for their ability to form complex molecular assemblies. These assemblies are studied for their potential applications in areas like molecular recognition and the development of novel materials (Varughese & Pedireddi, 2006).

Safety and Hazards

3-Bromo-4-cyanobenzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-4-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFUFPLTXVDCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-cyanobenzoic acid

Synthesis routes and methods I

Procedure details

A solution of ethyl 4-amino-3-bromobenzoate (23.5 g, 96.3 mmol) in methylene chloride at −10° C. is treated dropwise with tert-butyl nitrite (14.0 mL, 118.4 mmol), followed by boron trifluoride diethyl etherate (18.4 mL, 146.5 mmol). The reaction mixture is allowed to come to room temperature, stirred for 4 h, diluted with ethyl ether and filtered. The filtercake is dried, dispersed in toluene, cooled to 0° C., treated with a solution of copper (I) cyanide (11.5 g, 129.2 mmol) and sodium cyanide (15.8 g, 323.1 mmol) in water, stirred at 0° C. for 30 min., warmed to 60° C., stirred for 1 h, cooled to room temperature and diluted with EtOAc and water. The organic phase is separated, dried over MgSO4 and concentrated in vacuo. The resultant residue is crystallized from ethyl ether/hexanes to give the ethyl ester of the title compound as an off-white solid, 18.6 g (76% yield). A solution of this ester (8.5 g, 33.6 mmol) in THF is treated with a solution of NaOH (30 mL, 2.5 N) and ethanol, stirred for 20 h, acidified with 2N HCl and extracted with ethyl ether. The ether extracts are combined, dried over MgSO4 and concentrated in vacuo. The resultant residue is crystallized from ethyl ether/hexanes to afford the title compound as a beige solid, 6.81 g (90% yield), identified by HNMR and mass spectral analyses. MS m/e 223 (M−H)+; 1H NMR (400 MHz, DMSO-d6) δ 8.05 (dd, J=9.76, 1.37 Hz 1 H), 8.09 (d, J=8.08 Hz, 1H), 8.29 (d, J=1.37 Hz, 1H).
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15.8 g
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76%

Synthesis routes and methods II

Procedure details

To a solution of methyl 3-bromo-4-cyanobenzoate (200 mg, 0.83 mmol) in dichloromethane (1.5 mL) and methanol (1.5) was added 1.0 N aqueous sodium hydroxide (1.7 mL, 1.7 mmol). The mixture was stirred vigorously for 2 h at room temperature. The volatile solvents were then removed in vacuo. The aqueous residue was acidified with 1 N aqueous hydrochloric acid and was then extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, filtered, and concentrated to provide 3-bromo-4-cyanobenzoic acid (190 mg, 0.83 mmol, quantitative yield). 1H NMR (400 MHz, CDCl3): 8.42 (d, 1H), 8.15 (dd, 1H), 7.80 (d, 1H).
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200 mg
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1.7 mL
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1.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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